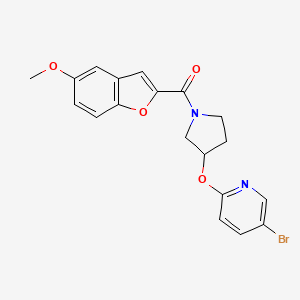
(3-((5-溴吡啶-2-基)氧基)吡咯烷-1-基)(5-甲氧基苯并呋喃-2-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone” is a complex organic molecule. It contains a pyrrolidin-1-yl group, a 5-bromopyridin-2-yl group, and a 5-methoxybenzofuran-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several different functional groups. The 5-bromopyridin-2-yl group, the pyrrolidin-1-yl group, and the 5-methoxybenzofuran-2-yl group are all part of the overall structure .科学研究应用
Drug Discovery and Development
The pyrrolidine ring, a component of this compound, is a common feature in many biologically active compounds used in drug discovery . The presence of the 5-bromopyridine moiety can be crucial for the pharmacological activity, as brominated compounds are often used in medicinal chemistry for their potential to improve the binding affinity of drugs to their targets .
Biological Studies
The methoxybenzofuran component of the molecule could be of interest in biological studies. Benzofurans are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This suggests potential applications in studying disease pathways and screening for therapeutic effects .
Material Science
In material science, the compound’s unique structure could be utilized in the development of new materials with specific optical or electronic properties. The bromopyridine segment, in particular, could be useful in the synthesis of organic semiconductors or photovoltaic materials .
Chemical Synthesis
This compound could serve as a building block in chemical synthesis, particularly in the construction of complex molecules with multiple reactive sites. The bromopyridine part is often used in cross-coupling reactions, which are fundamental in the synthesis of many organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of pyrrolidine and bromopyridine are sometimes used as standards or reagents in chromatography and spectroscopy. They can help in the quantification and identification of substances within complex mixtures .
Pharmacophore Modeling
The compound’s structure could be used in pharmacophore modeling to identify and design new drug candidates. The diverse functional groups present in the molecule make it a valuable template for exploring interactions with biological targets .
Agricultural Research
Compounds containing bromopyridine units have been explored for their potential use in agriculture, particularly as pesticides or herbicides. The bromine atom can confer the necessary reactivity for interactions with biological targets in pests .
Environmental Science
In environmental science, the study of such compounds can be important for understanding the fate and transport of brominated organic compounds in the environment. This is crucial for assessing the environmental impact and potential risks associated with these substances .
未来方向
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound contains a 5-bromopyridin-2-yl moiety , which is a common structural motif in many bioactive compounds, suggesting that it may interact with a variety of biological targets.
Mode of Action
The presence of the 5-bromopyridin-2-yl group suggests that it may act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins . The pyrrolidin-1-yl group could potentially interact with hydrophobic pockets in proteins, contributing to the binding affinity of the compound .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds containing similar structural motifs have been found to interact with a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The presence of the methoxy group on the benzofuran ring could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution . The bromine atom might make the compound susceptible to metabolic dehalogenation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the structural features of the compound, it could potentially modulate protein function, leading to changes in cellular signaling and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of competing or synergistic molecules .
属性
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-24-14-3-4-16-12(8-14)9-17(26-16)19(23)22-7-6-15(11-22)25-18-5-2-13(20)10-21-18/h2-5,8-10,15H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDAOGMUFTSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


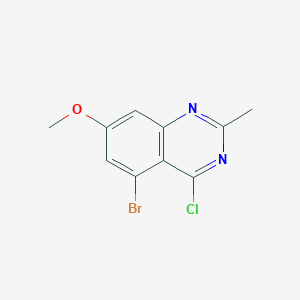
![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)
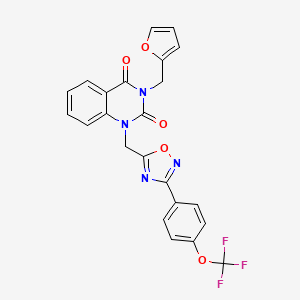
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)
![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

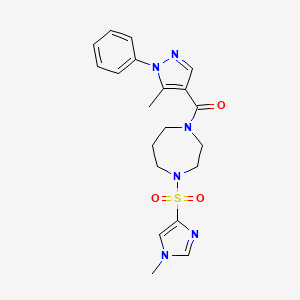


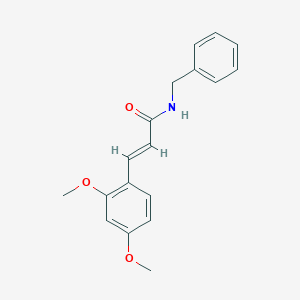
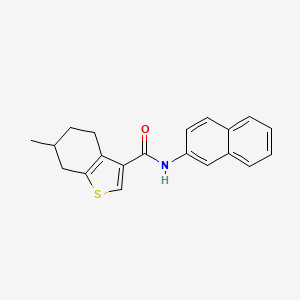
![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)
![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)